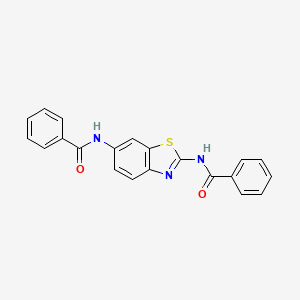

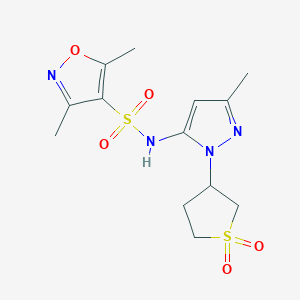

![molecular formula C17H21BrN4O3S B2849829 6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide CAS No. 2034304-41-9](/img/structure/B2849829.png)

6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Radioligand Development for 5HT3 Receptors

A significant application of structurally related indazole derivatives is in the development of radioligands for 5HT3 receptors. The synthesis of tritium-labeled compounds, such as LY278584, facilitates detailed biochemical studies on the interaction of serotonin (5HT) antagonists with 5HT3 receptors across different tissues. This research highlights the potential of indazole derivatives in understanding 5HT3 receptor-mediated physiology and pharmacology, with implications for the development of treatments for conditions influenced by these receptors (Robertson et al., 1990).

Antimicrobial Agents

Compounds with structures related to the chemical have been explored for their antimicrobial properties. For instance, derivatives of 1,2,4-triazole, which bear some structural resemblance, have been synthesized and found to possess good or moderate antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents, which is crucial given the rising resistance to existing antibiotics (Sahin et al., 2012).

Synthesis of Bridged Azabicyclic Compounds

The synthesis of bridged azabicyclic compounds, which are structurally related to the chemical , has been explored for their potential applications in medicinal chemistry. These compounds have been synthesized using radical translocation reactions, showcasing the versatility of azabicyclic scaffolds in drug development and synthetic chemistry (Ikeda et al., 1996).

Muscarinic Activities of Quinuclidinyl Derivatives

Research into quinuclidinyl derivatives, which share some structural features with the compound , has explored their potency and efficacy as muscarinic ligands. Such studies contribute to our understanding of muscarinic receptors and the development of compounds that could modulate these receptors for therapeutic purposes (Wadsworth et al., 1992).

Ionic Liquids Based on Azepanium

Azepane, a structural component related to the bicyclic part of the compound, has been utilized in synthesizing a new family of room-temperature ionic liquids. These materials have potential applications in green chemistry, highlighting the compound's relevance beyond pharmacological uses (Belhocine et al., 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

6-bromo-2-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O3S/c1-21-16(14-6-3-10(18)7-15(14)20-21)17(23)19-11-8-12-4-5-13(9-11)22(12)26(2,24)25/h3,6-7,11-13H,4-5,8-9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLOAJWUTOEQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NC3CC4CCC(C3)N4S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

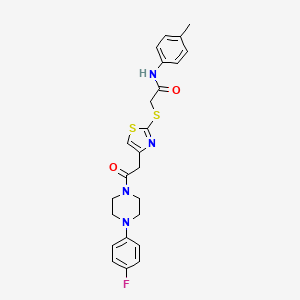

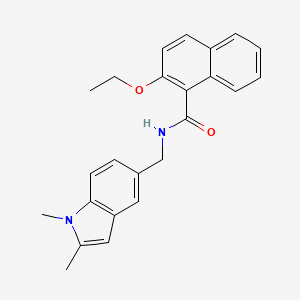

![2-(4-Methylphenoxy)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide](/img/structure/B2849746.png)

![1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone](/img/structure/B2849756.png)

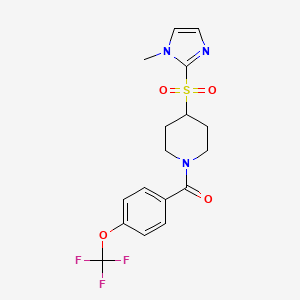

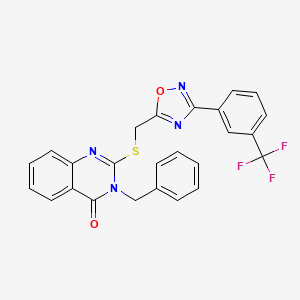

![4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)

![3-[(Furan-2-ylmethoxy)methyl]aniline](/img/structure/B2849759.png)

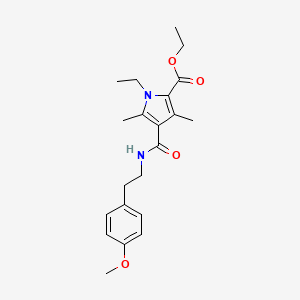

![3-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2849760.png)

![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)

![2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849767.png)